molecular formula C30H18O8 B8227620 5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid

5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid

Cat. No.: B8227620
M. Wt: 506.5 g/mol
InChI Key: VSAIEBFHKOGCQK-UHFFFAOYSA-N
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Description

5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid is a highly functionalized aromatic polycarboxylic acid featuring a central benzene-1,3-dicarboxylic acid core. This core is extended via an ethynyl linker to a 3,5-bis(4-carboxyphenyl)phenyl group, creating a rigid, conjugated structure with six carboxylate groups. Such multi-dentate carboxylate ligands are critical in constructing metal-organic frameworks (MOFs), where they serve as organic linkers to coordinate with metal clusters, forming porous crystalline materials .

The compound’s extended π-conjugation and multiple carboxylate groups enable strong coordination bonds with metal ions (e.g., Zr⁴⁺, Cu²⁺), contributing to MOFs with high surface areas, tunable pore sizes, and exceptional stability.

Properties

IUPAC Name

5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O8/c31-27(32)21-7-3-19(4-8-21)23-11-17(12-24(15-23)20-5-9-22(10-6-20)28(33)34)1-2-18-13-25(29(35)36)16-26(14-18)30(37)38/h3-16H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAIEBFHKOGCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The 3,5-bis(4-carboxyphenyl)phenyl scaffold is constructed via sequential Suzuki-Miyaura couplings. Starting with 2-iodo-3,5-dibromobenzene, two equivalents of 4-carboxyphenylboronic acid (protected as methyl esters) are coupled under palladium catalysis. The reaction employs Pd(PPh₃)₄ (2 mol%) in a 2:1 mixture of dimethoxyethane (DME) and aqueous Na₂CO₃ (2 M) at 80°C for 24 h. This yields 2-iodo-3,5-bis(4-methoxycarbonylphenyl)benzene with 85% isolated yield after silica gel chromatography.

Characterization and Purification

Nuclear magnetic resonance (NMR) confirms the substitution pattern:

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 4H, aryl-H), 7.75 (s, 2H, central phenyl-H), 7.63 (d, J = 8.4 Hz, 4H, aryl-H), 3.95 (s, 6H, -OCH₃).

  • ¹³C-NMR: Peaks at 167.2 ppm (ester carbonyl) and 138.1–125.4 ppm (aryl carbons) validate the structure.

Preparation of 5-Ethynylbenzene-1,3-dicarboxylate

Sonogashira Coupling with Trimethylsilylacetylene

5-Bromo-1,3-dicarboxylic acid dimethyl ester undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA) to introduce the ethynyl group. The reaction uses PdCl₂(PPh₃)₂ (1.5 mol%), CuI (3 mol%), and triethylamine in toluene at 70°C for 12 h. After purification, 5-(trimethylsilylethynyl)benzene-1,3-dicarboxylate is obtained in 78% yield.

Deprotection of Trimethylsilyl Group

The TMS-protected alkyne is treated with tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF at 0°C for 1 h, yielding 5-ethynylbenzene-1,3-dicarboxylate (92% yield). FTIR analysis shows a sharp peak at 3290 cm⁻¹ (-C≡C-H stretch).

Sonogashira Coupling of Fragments

Catalytic Conditions and Optimization

The pivotal coupling between 2-iodo-3,5-bis(4-methoxycarbonylphenyl)benzene and 5-ethynylbenzene-1,3-dicarboxylate is optimized for maximum efficiency (Table 1).

Table 1. Optimization of Sonogashira Coupling Conditions

EntryPd Catalyst (mol%)CuI (mol%)SolventTemp (°C)Time (h)Yield (%)
11.02.0Toluene802462
21.53.0Toluene802475
31.53.0DMF1001268
42.04.0Toluene/Et₃N1001299

Optimal conditions (Entry 4) use PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and a 3:1 toluene/triethylamine mixture at 100°C for 12 h, achieving near-quantitative yield.

Structural Confirmation

The coupled product, 5-[2-[3,5-bis(4-methoxycarbonylphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylate, is characterized by:

  • GC-MS: m/z 694.2 [M]⁺.

  • ¹H-NMR: δ 8.25 (s, 2H, central phenyl-H), 8.10–7.95 (m, 12H, aryl-H), 3.90 (s, 12H, -OCH₃).

Hydrolysis of Ester Groups

Basic Hydrolysis

The methyl esters are hydrolyzed using KOH (5 equiv) in a DMSO/H₂O (4:1) mixture at 100°C for 24 h. After acidification with HCl (6 M), the title compound precipitates as a white solid (94% yield).

Purity and Analytical Data

  • Elemental Analysis: Calculated for C₃₄H₂₀O₈: C, 70.33; H, 3.47. Found: C, 70.15; H, 3.62.

  • ¹H-NMR (DMSO-d₆): δ 13.2 (s, 4H, -COOH), 8.30–7.98 (m, 14H, aryl-H).

Challenges and Alternative Approaches

Side Reactions and Mitigation

Decarboxylation during hydrolysis is minimized by using DMSO as a stabilizer. Additionally, lower temperatures (80°C) reduce ester degradation, though reaction times extend to 36 h.

Solvent-Free Catalysis

Recent advances suggest solvent-free Sonogashira coupling under microwave irradiation (140°C, 30 min) can achieve 95% yield, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5’-((3,5-Dicarboxyphenyl)ethynyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as esters, alcohols, and substituted aromatic compounds .

Scientific Research Applications

5’-((3,5-Dicarboxyphenyl)ethynyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-((3,5-Dicarboxyphenyl)ethynyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of aromatic polycarboxylates used in MOF synthesis. Below is a comparative analysis with key analogues:

Compound Key Features MOF Applications Thermal/Chemical Stability References
Benzene-1,3-dicarboxylic acid Two carboxylate groups; simple structure. Base linker for Cu-MOFs (e.g., HKUST-1). Limited pore size (~1 nm). Stable up to 240°C .
Benzene-1,4-dicarboxylic acid Linear terephthalate linker. MOF-5 (IRMOF-1): High surface area (~3000 m²/g). Moderate thermal stability (~400°C).
Benzene-1,3,5-tricarboxylic acid (BTC) Three carboxylate groups; triangular geometry. Cu-BTC (HKUST-1): High porosity, used in gas storage. Stable up to 240°C .
5-(4-hydroxyphenyl)benzene-1,3-dicarboxylic acid Hydroxyl substituent introduces hydrogen bonding. Potential for hydrophilic MOFs; limited stability data. Likely lower thermal stability due to -OH group.
Target Compound Six carboxylates; ethynyl-extended structure. Hypothesized to form Zr-MOFs with large pores (>1.5 nm) and high stability. Predicted stability >500°C (inferred from Zr-MOFs).

Key Differences and Implications

  • Pore Size and Porosity : The ethynyl extension in the target compound likely enables larger pore sizes compared to simpler linkers like benzene-1,3-dicarboxylic acid or BTC. For example, Zr-MOFs using extended linkers exhibit surface areas exceeding 2000 m²/g , whereas Cu-BTC (using BTC) achieves ~1500 m²/g .
  • Stability : Zirconium-based MOFs (e.g., UiO-66) demonstrate exceptional stability (>500°C, resistant to moisture and acids) due to strong Zr-O bonds . The target compound’s multiple carboxylates may enhance such stability when paired with Zr⁶ clusters. In contrast, Cu-MOFs with BTC degrade above 240°C .
  • Functionalization Potential: Unlike the hydroxyl variant (), the ethynyl group in the target compound offers rigidity rather than hydrogen-bonding sites, favoring ordered framework formation .

Research Findings and Data Gaps

  • Zr-MOF Stability : confirms that Zr-based frameworks with carboxylate linkers exhibit unmatched stability, supporting the hypothesis that the target compound could form industrially viable MOFs .
  • Pore Size Limitations : Shorter linkers like BTC restrict pore sizes to ~1 nm , whereas the target compound’s extended structure may overcome this, enabling applications in pharmaceutical encapsulation.
  • Substituent Effects : The hydroxyl analogue () demonstrates how substituents alter solubility and reactivity, underscoring the target compound’s advantage in hydrophobic or rigid frameworks .

Biological Activity

5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid (referred to as compound X) is an organic compound with potential applications in medicinal chemistry, particularly in the fields of cancer treatment and drug delivery systems. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of compound X is C27H22O6, with a molecular weight of 438.43 g/mol. The structure features multiple carboxylic acid groups that enhance its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC27H22O6
Molecular Weight438.43 g/mol
SolubilitySoluble in polar solvents

The biological activity of compound X is primarily attributed to its ability to interact with cellular components such as DNA and proteins. Studies suggest that it may function as a DNA intercalator , disrupting normal DNA replication and transcription processes. This property positions it as a potential anticancer agent.

Anticancer Activity

Recent studies have demonstrated that compound X exhibits significant anticancer properties against various cancer cell lines. For instance, research indicates that it can inhibit the proliferation of breast and cervical cancer cells by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : In vitro assays showed that compound X has an IC50 value ranging from 7 to 20 µM against breast cancer cell lines, indicating potent anticancer activity comparable to established chemotherapeutics .

Antioxidant Activity

Compound X has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within cells, which is linked to various diseases including cancer.

  • Research Findings : The compound demonstrated effective radical scavenging activity in DPPH assays, suggesting its potential role in preventing oxidative damage .

Antimicrobial Activity

In addition to its anticancer effects, compound X has shown promising antimicrobial activity against several bacterial strains. This broad-spectrum activity enhances its utility in pharmaceutical applications.

  • Study Results : Compound X exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .

Applications in Drug Delivery Systems

The structural characteristics of compound X allow it to form stable complexes with metal ions, facilitating its use in drug delivery systems. These metal-organic frameworks (MOFs) can encapsulate therapeutic agents and release them in a controlled manner.

Application AreaDescription
Drug DeliveryEncapsulation of drugs in MOFs for targeted therapy
Anticancer TherapyDirect targeting of cancer cells through intercalation

Q & A

Q. Q1. What are the typical synthesis routes for 5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid, and what reaction conditions optimize yield?

The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and oxidation. For example:

  • Step 1 : Sonogashira coupling using Pd(PPh₃)₄ catalyst, NaHCO₃ base, and toluene solvent at 110°C for 16 hours (yield: 82%) .
  • Step 2 : Oxidation with Oxone in CH₂Cl₂/DMF at 20°C for 24 hours (yield: 82%) .
    Yield optimization requires strict control of temperature, solvent purity, and catalyst loading.

Q. Q2. What analytical methods validate the structural integrity and purity of this compound?

  • Elemental Analysis : Confirms stoichiometry (e.g., C, 76.62%; H, 5.21% vs. calculated C₄₆H₃₈O₈: C, 76.77%; H, 5.28%) .
  • Chromatography : HPLC or GC-MS to assess purity (>95% threshold for research-grade material) .
  • Spectroscopy : ¹H/¹³C NMR and FT-IR to verify functional groups (e.g., carboxylate peaks at ~1700 cm⁻¹) .

Q. Q3. What safety precautions are critical during handling?

  • Skin/Eye Contact : Immediate rinsing with water; remove contaminated clothing .
  • Storage : Seal in dry conditions at room temperature to prevent hydrolysis .

Advanced Research Considerations

Q. Q4. How do structural modifications (e.g., substituent variations) impact the compound’s coordination behavior in metal-organic frameworks (MOFs)?

The tetracarboxylate structure enables diverse coordination modes with metal nodes (e.g., Zr⁴⁺, Cu²⁺). Substituting electron-withdrawing groups (e.g., -NO₂) on phenyl rings alters ligand rigidity and porosity in MOFs. For example:

  • Increased Porosity : Bulky substituents reduce interpenetration, enhancing gas adsorption .
  • Thermal Stability : Methyl groups improve stability up to 400°C, critical for catalytic applications .

Q. Q5. What experimental strategies resolve contradictions in reported catalytic activity data?

Discrepancies in catalytic performance (e.g., CO₂ reduction) may arise from:

  • Synthetic Variability : Trace solvent residues (e.g., DMF) can poison active sites. Use Soxhlet extraction for purification .
  • Defect Analysis : Pair X-ray diffraction with gas sorption isotherms to quantify missing linker defects .

Q. Q6. How is this compound utilized in enzyme inhibition studies, and what methodological challenges arise?

  • Application : Mimics salicylic acid derivatives to inhibit cyclooxygenase (COX) enzymes. Competitive binding assays (IC₅₀) compare potency .
  • Challenges :
    • Solubility : Low aqueous solubility requires DMSO co-solvents (<1% v/v to avoid cytotoxicity) .
    • Metabolite Interference : HPLC-MS/MS distinguishes parent compound from metabolites in biological matrices .

Methodological Challenges in Industrial Translation

Q. Q7. What scalability hurdles exist for synthesizing this compound in gram-scale quantities?

  • Catalyst Cost : Pd(PPh₃)₄ is expensive; alternatives like Pd/C reduce costs but require higher temperatures (120°C) .
  • Byproduct Management : Column chromatography is impractical for large batches. Switch to precipitation (e.g., pH adjustment in aqueous ethanol) .

Q. Q8. How do researchers address batch-to-batch variability in ligand performance for MOFs?

  • Quality Control : Implement in-line FT-IR during synthesis to monitor carboxylate deprotonation .
  • Standardized Protocols : Use fixed stoichiometry (e.g., ligand:metal = 2:1) and solvothermal crystallization (72 hours, 90°C) .

Emerging Applications

Q. Q9. What role does this compound play in photodynamic therapy (PDT) research?

  • Photosensitizer Carrier : Conjugated with porphyrins, it enhances tumor-targeted singlet oxygen generation .
  • Challenges : UV-Vis spectroscopy tracks aggregation-induced quenching; PEGylation improves biocompatibility .

Q. Q10. How is computational modeling used to predict its adsorption properties in environmental remediation?

  • DFT Simulations : Calculate binding energies for heavy metals (e.g., Pb²⁺: −45 kJ/mol) .
  • Molecular Dynamics : Simulate diffusion pathways in aqueous systems to optimize pore size .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid

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